N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide
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Overview
Description
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide is a chemical compound with the molecular formula C11H11ClF3NO and a molar mass of 265.66 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a propionamide moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide typically involves the reaction of 2-methylpropionamide with a chlorinating agent in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective chlorination of the amide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, dechlorinated, or substituted analogs .
Scientific Research Applications
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- 3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
39240-97-6 |
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Molecular Formula |
C11H11ClF3NO |
Molecular Weight |
265.66 g/mol |
IUPAC Name |
N-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H11ClF3NO/c1-7(2)10(17)16(12)9-5-3-4-8(6-9)11(13,14)15/h3-7H,1-2H3 |
InChI Key |
DNZRWVNXKTZXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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